N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide is a complex organic compound that has attracted significant attention in various scientific fields due to its unique molecular structure and potential applications. This compound features a naphthamide core connected to a pyridazinyl-pyridinyl moiety through an ethylamine bridge. Its structural composition allows it to participate in diverse chemical reactions, making it valuable in chemistry, biology, and medicinal research.
The compound is classified under the category of amides, specifically as a naphthamide derivative. It is recognized for its potential pharmacological properties and is often studied for its interactions with biological targets. The compound's chemical identification can be traced through its CAS number, which is 1021218-08-5, and it is available through various chemical suppliers for research purposes .
The synthesis of N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide typically involves multi-step organic synthesis. A common synthetic route begins with the preparation of a pyridazinyl-pyridinyl intermediate. This intermediate is then reacted with an ethylamine derivative to yield the desired compound. Key reaction conditions often include:
For industrial production, continuous flow reactors and automated synthesis platforms are utilized to enhance efficiency and yield. Optimizing parameters such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
The molecular formula of N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide is C18H20N6O, with a molecular weight of approximately 344.4 g/mol. The structure consists of:
The structural representation can be depicted using SMILES notation: CC(=O)Nc1ccc2c(c1)cccc2N(CCN)c1cncc(c1)N(c1ccncc1)c2ccccc2
.
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide can undergo several types of chemical reactions:
The mechanism by which N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide exerts its effects involves interaction with various molecular targets, including enzymes, receptors, and proteins. The compound can modulate the activity of these targets by:
Such mechanisms are critical for understanding the compound's potential therapeutic effects in treating diseases such as cancer and infections.
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide exhibits several notable physical and chemical properties:
While specific boiling and melting points are not well-documented in current literature, these properties can often be inferred from similar compounds within its class .
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide has a wide range of applications in scientific research:
This comprehensive overview highlights the significance of N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide across various scientific domains, emphasizing its potential impact on future research and applications.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: